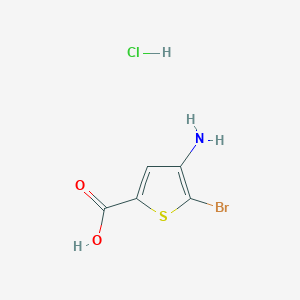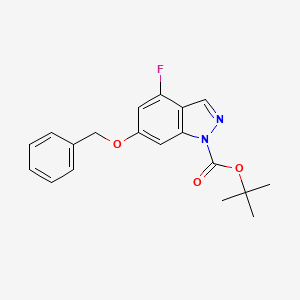
3’-Bromo-2,2,2-trifluoro-5’-(trifluorométhyl)acétophénone
Vue d'ensemble
Description
3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C9H3BrF6O . It is used as an intermediate in the production of organofluorine compounds .
Synthesis Analysis
The synthesis of 3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone can be achieved through Grignard synthesis using m-trifluoromethylbromo-benzene and trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of 3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone consists of a bromo group attached to the third carbon of the phenyl ring, a trifluoromethyl group attached to the fifth carbon of the phenyl ring, and a trifluoroacetyl group attached to the phenyl ring .Chemical Reactions Analysis
3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone can undergo various chemical reactions. For instance, it can undergo condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether, and diphenoxybenzophenone to form new aromatic 3F polymers .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone include a molecular weight of 321.02 and a density of 1.418 g/mL at 25 °C .Applications De Recherche Scientifique
Synthèse de polymères fluorés
3’-Bromo-2,2,2-trifluoro-5’-(trifluorométhyl)acétophénone : est utilisé dans la synthèse de nouveaux polymères fluorés. Ces polymères sont connus pour leur poids moléculaire moyen élevé, leur stabilité thermique exceptionnelle et leurs propriétés de formation de film supérieures . L’incorporation du groupe trifluorométhyle améliore la résistance des polymères aux solvants et aux produits chimiques, ce qui les rend adaptés aux revêtements haute performance et aux applications de matériaux de pointe.
Organocatalyse
Dans le domaine de l’organocatalyse, ce composé sert de catalyseur pour l’oxydation des amines tertiaires et des azines en N-oxydes . Cette application est cruciale dans la synthèse de divers composés organiques et intermédiaires utilisés dans les produits pharmaceutiques et les agrochimiques.
Intermédiaires pharmaceutiques
Le groupe trifluorométhyle présent dans This compound est un pharmacophore courant dans de nombreux médicaments approuvés par la FDA . Il est utilisé comme intermédiaire dans la synthèse de ces médicaments, contribuant à leur activité pharmacologique en améliorant la lipophilie et la stabilité métabolique.
Synthèse agrochimique
Ce composé joue un rôle essentiel dans la synthèse de fongicides commerciaux . Le groupe trifluorométhyle améliore l’activité fongicide, offrant une meilleure protection des cultures contre un large éventail de maladies fongiques.
Safety and Hazards
3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone is classified under the GHS07 hazard class. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, and not breathing dust .
Mécanisme D'action
Acetophenones can interact with various biological targets depending on their specific structures. For instance, some acetophenones have been found to interact with enzymes, receptors, and other proteins, leading to changes in cellular processes .
The mode of action of an acetophenone would depend on its specific target. For example, if an acetophenone were to interact with an enzyme, it could potentially inhibit or enhance the enzyme’s activity, leading to changes in the biochemical pathways that the enzyme is involved in .
The pharmacokinetics of acetophenones, including their absorption, distribution, metabolism, and excretion (ADME), would depend on their specific chemical structures. Factors such as the presence of functional groups and the overall lipophilicity of the compound can influence its pharmacokinetics .
The result of the action of an acetophenone would depend on its mode of action and the specific biochemical pathways it affects. This could range from changes in cellular signaling to effects on whole-body physiology .
The action environment of an acetophenone could be influenced by various factors, including the pH of the environment, the presence of other compounds, and the specific characteristics of the biological system it is in .
Propriétés
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF6O/c10-6-2-4(7(17)9(14,15)16)1-5(3-6)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJHPNQWXZHJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201181760 | |
| Record name | 1-[3-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201181760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1132701-00-8 | |
| Record name | 1-[3-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1132701-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201181760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

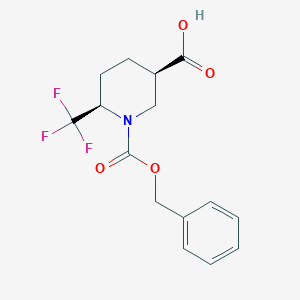
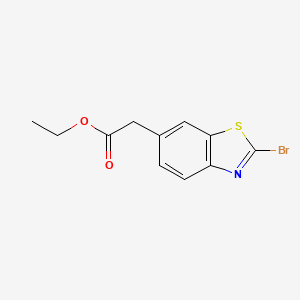
![1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide](/img/structure/B1376888.png)

![tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate](/img/structure/B1376893.png)
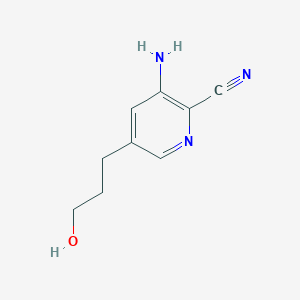
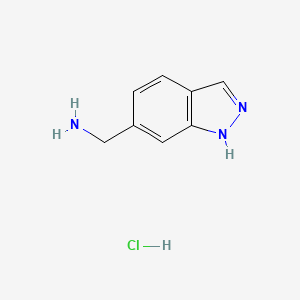
![10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1376898.png)
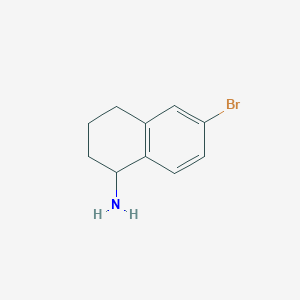
![5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1376901.png)

